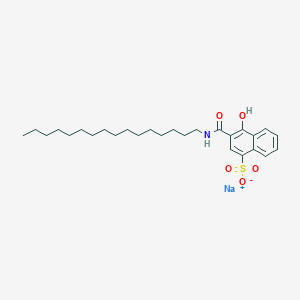

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

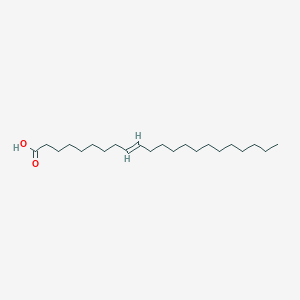

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate, also known as Sudan Black B, is a lipophilic dye that is widely used in scientific research. It is a black powder that is soluble in organic solvents and is commonly used to stain lipids in biological samples. Sudan Black B was first synthesized in 1925 by Paul Günther and is still widely used in research today.

Mécanisme D'action

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B stains lipids by binding to the hydrophobic regions of the lipid molecules. The dye is particularly effective at staining neutral lipids, such as triglycerides and cholesterol esters. Once bound to the lipid molecules, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B produces a black color that is easily visualized under a microscope.

Effets Biochimiques Et Physiologiques

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B does not have any known biochemical or physiological effects on biological samples. It is a non-toxic dye that is safe to handle and dispose of. However, it should be noted that Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is not selective for specific lipid classes and can stain non-specifically if not used appropriately.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is its ability to stain lipids in biological samples. This makes it a valuable tool for studying lipid metabolism and lipid-related diseases. Additionally, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is relatively inexpensive and easy to use, making it accessible to researchers with limited resources.

One limitation of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is its lack of selectivity for specific lipid classes. This can lead to non-specific staining if not used appropriately. Additionally, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is not suitable for use in live cells or tissues, as it requires fixation and permeabilization of the sample.

Orientations Futures

There are several future directions for the use of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B in scientific research. One area of interest is the development of more selective lipid staining methods that can distinguish between different lipid classes. Additionally, there is a need for more sensitive and specific lipid detection methods that can provide more detailed information about lipid metabolism in biological samples. Finally, there is a need for more research into the potential role of lipids in disease development and progression.

Méthodes De Synthèse

The synthesis of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B involves the reaction of 1-naphthol with hexadecylamine and chlorosulfonic acid to form Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate III. Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate III is then reacted with sodium nitrite and hydrochloric acid to form Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B. The synthesis of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is a multi-step process that requires careful attention to detail to ensure the purity of the final product.

Applications De Recherche Scientifique

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is commonly used in scientific research to stain lipids in biological samples. It is often used in conjunction with other staining methods, such as hematoxylin and eosin staining, to provide a more complete picture of the sample. Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is particularly useful for staining myelin in the central nervous system and is often used in studies of neurodegenerative diseases.

Propriétés

Numéro CAS |

13183-81-8 |

|---|---|

Nom du produit |

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate |

Formule moléculaire |

C27H40NNaO5S |

Poids moléculaire |

513.7 g/mol |

Nom IUPAC |

sodium;3-(hexadecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C27H41NO5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-28-27(30)24-21-25(34(31,32)33)22-18-15-16-19-23(22)26(24)29;/h15-16,18-19,21,29H,2-14,17,20H2,1H3,(H,28,30)(H,31,32,33);/q;+1/p-1 |

Clé InChI |

SMFCODVQSWXCGR-UHFFFAOYSA-M |

SMILES isomérique |

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+] |

SMILES |

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+] |

SMILES canonique |

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+] |

Autres numéros CAS |

13183-81-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.